molecular formula C13H14N2 B8308703 4-Methyl-N1-phenylbenzene-1,2-diamine

4-Methyl-N1-phenylbenzene-1,2-diamine

Cat. No. B8308703
M. Wt: 198.26 g/mol
InChI Key: YHPMCWIJUOOCOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08653089B2

Procedure details

A mixture of (4-methyl-2-nitrophenyl)phenylamine (1.41 g, 6.18 mmol) and 10% Pd/C (140 mg) in EtOAc (30 mL) was degassed with a stream of nitrogen and stirred at RT under a hydrogen atmosphere for 5 h. The suspension was then filtered through a PTFE frit and the filtrate was concentrated in vacuo affording 4-Methyl-N1-phenylbenzene-1,2-diamine as an off-white solid (1.18 g, 96%). LCMS: RT 3.08 min [M+H]+ 199.1.
Quantity
1.41 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
140 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[C:4]([N+:15]([O-])=O)[CH:3]=1>CCOC(C)=O.[Pd]>[CH3:1][C:2]1[CH:3]=[C:4]([NH2:15])[C:5]([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1.41 g
Type
reactant
Smiles
CC1=CC(=C(C=C1)NC1=CC=CC=C1)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
140 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT under a hydrogen atmosphere for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with a stream of nitrogen
FILTRATION
Type
FILTRATION
Details
The suspension was then filtered through a PTFE frit
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC=1C=C(C(=CC1)NC1=CC=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.